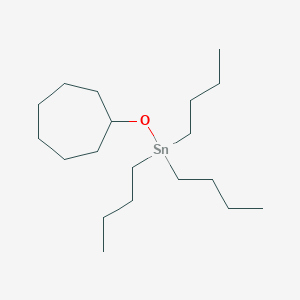

Tributyl(cycloheptyloxy)stannane

Description

Significance of Organotin Alkoxides in Contemporary Synthetic Chemistry

Organotin alkoxides are valuable reagents and intermediates in modern organic synthesis. Their utility stems from the polarized tin-oxygen bond, which allows for a range of chemical transformations. These compounds are involved in processes such as the synthesis of esters and ethers, and they can act as precursors for other organotin species. The nature of the alkoxy group can be tailored to influence the steric and electronic properties of the molecule, thereby fine-tuning its reactivity for specific synthetic goals. The development of new synthetic methods utilizing organotin alkoxides continues to be an active area of research, with applications in the synthesis of complex organic molecules and materials. trea.com

Historical Context of Stannane (B1208499) Derivatives in Organic Transformations

The use of stannane derivatives in organic chemistry has a rich history, with organotin compounds being employed as stabilizers for polymers like PVC since the 1940s. lupinepublishers.com The discovery that the tin atom in these compounds could have a coordination number greater than four expanded the understanding of their chemical behavior. lupinepublishers.com Over the decades, the applications of organotin compounds have grown to include roles as biocides, catalysts, and versatile reagents in organic synthesis. lupinepublishers.comysi.com The development of reactions involving organotin compounds, such as those involving homolytic cleavage to form organotin radicals, has provided powerful tools for synthetic chemists. acs.org The ongoing exploration of organotin chemistry continues to yield novel transformations and applications. acs.orgconicet.gov.ar

Properties

CAS No. |

61612-51-9 |

|---|---|

Molecular Formula |

C19H40OSn |

Molecular Weight |

403.2 g/mol |

IUPAC Name |

tributyl(cycloheptyloxy)stannane |

InChI |

InChI=1S/C7H13O.3C4H9.Sn/c8-7-5-3-1-2-4-6-7;3*1-3-4-2;/h7H,1-6H2;3*1,3-4H2,2H3;/q-1;;;;+1 |

InChI Key |

IMICMKQZCUOXPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC1CCCCCC1 |

Origin of Product |

United States |

Chemical and Physical Properties

The specific properties of Tributyl(cycloheptyloxy)stannane define its behavior and potential applications.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 97782-58-6 parchem.com |

| Molecular Formula | C19H40OSn |

| Molecular Weight | 403.23 g/mol |

| Physical State | Not available |

| Solubility | Soluble in organic solvents. |

Mechanistic Investigations of Tributyl Cycloheptyloxy Stannane Reactivity

Radical Reaction Mechanisms

Radical reactions involving organostannanes are characterized by the formation and propagation of highly reactive stannyl (B1234572) radicals. These processes are fundamental to a variety of synthetic transformations.

Stannyl Radical Generation and Propagation in Reactions

The generation of stannyl radicals is the initiating event in many radical chain reactions. chemistrysteps.commasterorganicchemistry.comyoutube.com This can be achieved through the homolytic cleavage of a tin-element bond, often induced by heat or light. lumenlearning.com In the context of Tributyl(cycloheptyloxy)stannane, the tributylstannyl radical (Bu3Sn•) is the key intermediate. Once generated, this radical can participate in a series of propagation steps. chemistrysteps.commasterorganicchemistry.comyoutube.com

A common propagation step involves the abstraction of an atom or group from a substrate molecule by the stannyl radical, generating a new radical species and a stable tin compound. This new radical can then undergo further reactions, continuing the chain process. For instance, a stannyl radical can abstract a halogen atom from an alkyl halide, producing an alkyl radical and a trialkyltin halide. The resulting alkyl radical can then react with another molecule, propagating the radical chain. lumenlearning.com The cycle continues until termination events, where two radical species combine, become dominant. chemistrysteps.com The high reactivity of free radicals means these propagation steps can occur rapidly, leading to the efficient formation of the desired products. lumenlearning.com

Table 1: Key Steps in Radical Chain Reactions

| Stage | Description |

| Initiation | The initial formation of radical species, often through homolytic cleavage induced by heat or light. lumenlearning.com |

| Propagation | A series of reactions where a radical reacts with a stable molecule to produce a new radical, continuing the chain. chemistrysteps.commasterorganicchemistry.comyoutube.com |

| Termination | The combination of two radical species to form a stable, non-radical product, thus ending the chain reaction. chemistrysteps.com |

Homolytic Cleavage of Tin-Hydrogen Bonds in Related Systems

While this compound itself does not possess a tin-hydrogen bond, understanding the homolytic cleavage of such bonds in related organotin hydrides provides crucial insight into the generation of stannyl radicals. Organotin hydrides are known to undergo homolytic cleavage of the Sn-H bond upon exposure to radical initiators or photolysis to generate stannyl radicals. This process is a cornerstone of many radical-based synthetic methods. The bond dissociation energy of the Sn-H bond is relatively low, making it susceptible to homolysis.

Role in Atom-Transfer Processes

Atom-transfer radical polymerization (ATRP) is a powerful technique for creating polymers with controlled molecular weights and architectures. nih.gov While typically catalyzed by transition metal complexes, organostannanes can also play a role in related atom-transfer radical processes. In these reactions, a stannyl radical can act as a halogen atom transfer agent, reversibly transferring a halogen atom between the growing polymer chain and the catalyst. This dynamic equilibrium allows for controlled polymer growth.

Transmetalation Processes in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are indispensable tools for the formation of C-C bonds. wikipedia.orgyoutube.comlibretexts.org A critical step in the catalytic cycle of these reactions is transmetalation, where an organic group is transferred from the organotin reagent to the palladium center. wikipedia.orguwindsor.ca

Palladium-Catalyzed Transmetalation Pathways

The transmetalation step in the Stille reaction has been the subject of extensive mechanistic study. wikipedia.orguwindsor.ca It is generally accepted that the reaction proceeds through an associative mechanism where the organostannane coordinates to the palladium(II) complex. wikipedia.org This is followed by the transfer of the organic group from tin to palladium, with the concomitant departure of the tin-leaving group. The exact pathway can be influenced by various factors, including the nature of the ligands on the palladium, the solvent, and the specific organostannane used. wikipedia.orguwindsor.cascispace.com For alkoxystannanes like this compound, the oxygen atom can potentially coordinate to the palladium center, influencing the geometry of the transition state and the rate of transmetalation. The use of polar solvents can accelerate the transmetalation step. libretexts.orgorganic-chemistry.org

Table 2: The Catalytic Cycle of the Stille Reaction

| Step | Description |

| Oxidative Addition | An organic halide adds to the Pd(0) catalyst to form a Pd(II) intermediate. wikipedia.orglibretexts.org |

| Transmetalation | The organic group from the organostannane is transferred to the Pd(II) complex. wikipedia.orguwindsor.ca |

| Reductive Elimination | The two organic groups on the palladium couple and are eliminated, regenerating the Pd(0) catalyst. wikipedia.org |

Divergent Reactivity and Transition State Geometries in Stannane (B1208499) Reactions

The reactivity of organostannanes in cross-coupling reactions can be highly dependent on the reaction conditions and the nature of the substrates, leading to divergent reaction pathways. The geometry of the transition state during transmetalation is a key factor in determining the outcome of the reaction. wikipedia.org Two main transition state geometries have been proposed: a cyclic (or closed) pathway and an open pathway. wikipedia.org

In the cyclic transition state , the halide or another ligand on the palladium coordinates to the tin atom, forming a bridged intermediate. This pathway is often favored in nonpolar solvents. Conversely, the open transition state involves the direct transfer of the organic group without significant interaction between the tin and a palladium-bound ligand. This pathway is generally favored in polar solvents or with ligands that are poor bridging groups. wikipedia.org The choice between these pathways can influence the stereochemical outcome of the reaction, particularly with stereodefined organostannanes. acs.org Computational studies have been instrumental in elucidating the energetic differences between these transition states and predicting the likely reaction pathway under different conditions. unipi.itresearchgate.net The steric and electronic properties of the ligands on the palladium catalyst also play a crucial role in dictating the preferred transition state geometry and, consequently, the reaction's efficiency and selectivity. scispace.comresearchgate.net

Influence of Ligands and Additives on Transmetalation Efficiency

The transmetalation step is often the rate-determining step in palladium-catalyzed cross-coupling reactions involving organostannanes, such as the Stille reaction. mdma.ch In this step, the organic group from the organotin compound is transferred to the palladium(II) intermediate. numberanalytics.comwikipedia.orgnumberanalytics.com The efficiency of this process is significantly influenced by the ligands on the palladium catalyst and the presence of various additives.

Ligand Effects: The nature of the phosphine (B1218219) ligand (L) on the palladium center plays a crucial role. The addition of neutral ligands like phosphines can retard the coupling reaction, suggesting that ligand dissociation from the palladium(II) complex is a key step preceding transmetalation. mdma.ch This indicates that a less sterically hindered and more electron-rich palladium center is more receptive to the incoming organostannane. The mechanism is believed to involve the formation of a three-coordinate intermediate, which facilitates the transfer of the organic group from tin to palladium. mdma.ch

Additive Effects: Additives are often employed to accelerate the transmetalation step.

Copper(I) Salts: Copper(I) iodide (CuI) is a common additive in Stille couplings. It is believed to act as a co-catalyst, undergoing transmetalation with the organostannane to form a more reactive organocopper intermediate, which then rapidly transmetalates with the palladium complex.

Chloride Salts: Lithium chloride (LiCl) is frequently used to enhance reaction rates, particularly when using organotin triflates. nrochemistry.com The chloride ions can displace the triflate group on the palladium, forming a more reactive palladium-chloride complex that undergoes faster transmetalation.

The following table illustrates the impact of various ligands and additives on the yield of a representative Stille coupling reaction.

| Catalyst System | Additive | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 87 nrochemistry.com |

| trans-[PdR¹I(AsPh₃)₂] | None | THF | 50 | Varies mdma.ch |

Table showing the effect of ligands and additives on Stille coupling reaction yields. Note: R¹ represents a specific organic group used in the study.

Electron Transfer Mechanisms in Organotin Chemistry

While many reactions of organotin compounds proceed through concerted or polar mechanisms, single-electron transfer (SET) pathways are also recognized, leading to the formation of radical intermediates. numberanalytics.comwikipedia.org A SET event involves the transfer of a single electron from a nucleophile to a substrate, or vice versa, generating radical ions. numberanalytics.comyoutube.com In the context of organotin chemistry, the stability of the resulting tributyltin radical (Bu₃Sn•) makes SET a viable mechanistic route in certain reactions. wikipedia.org

The propensity for a reaction to follow a SET mechanism is influenced by several factors:

Redox Potentials: The ease with which the organostannane can be oxidized and the reaction partner can be reduced is a key determinant.

Solvent: Polar solvents can stabilize the charged radical ion intermediates, favoring the SET pathway.

Light: Photochemical activation can promote SET by exciting one of the reactants to a state that is more easily oxidized or reduced. researchgate.net

Evidence for SET mechanisms often comes from the observation of radical-type side products or the use of radical traps. The generation of open-shell radical intermediates through SET is a powerful tool in organic synthesis, enabling complex transformations under mild conditions. numberanalytics.comsigmaaldrich.com

Hydride Transfer Mechanisms and Activation Studies for Tin Compounds

Tributyltin hydride is a well-known reagent for delivering a hydrogen atom (H•) in radical reactions, a process driven by the relatively weak Sn-H bond (approx. 78 kcal/mol). wikipedia.orgorganic-chemistry.org While this compound does not possess an Sn-H bond, the study of hydride transfer in related tin compounds provides insight into the broader reactivity of the Sn-C and Sn-O bonds.

Hydride transfer reactions, in a formal sense, involve the transfer of a hydride ion (H⁻). youtube.com Reagents like sodium borohydride (B1222165) and lithium aluminum hydride are classic examples of hydride transfer agents. youtube.com In the context of organotin chemistry, the reduction of carbonyl compounds by tributyltin hydride can proceed through an ionic mechanism, where the hydride formally adds to the carbonyl carbon. youtube.com This is in contrast to the more common radical-mediated reactions of this reagent. youtube.comyoutube.comyoutube.com

The activation of C-H bonds by organotin compounds is less common but can be achieved under specific catalytic conditions. Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen atom is transferred in a single step. nih.gov The driving force for HAT is the bond dissociation energy (BDE) of the bonds being broken and formed. nih.gov While not a direct reaction of this compound, understanding these activation modes is crucial for appreciating the full spectrum of tin's reactivity.

1,2-Spin-Center Shift Rearrangements in Complex Organic Substrates

Radical rearrangements are significant transformations that can increase molecular complexity. rsc.org A specific type of rearrangement is the 1,2-spin-center shift (SCS), where a radical center translocates to an adjacent atom. nih.gov This process is particularly relevant in radical reactions initiated by organotin reagents, such as the dehalogenation of alkyl halides with tributyltin hydride. libretexts.org

The mechanism often involves the initial formation of a carbon-centered radical, which can then undergo rearrangement if a more stable radical can be formed. libretexts.org For example, a radical might migrate to an adjacent heteroatom. While the term "spin-center shift" was initially used in biochemistry, it has been adopted in photoredox chemistry and other radical processes. nih.gov These rearrangements are not always simple migrations; they can be part of more complex cascades, including fragmentation and addition steps. The development of new synthetic methods often leverages these radical rearrangements to build complex molecular architectures. rsc.org

Reactions with Carbonyl Groups Leading to Tin Alkoxides

Organotin alkoxides, such as this compound, can react with carbonyl compounds, although they are generally less reactive than other organometallic reagents like organolithiums or Grignards. masterorganicchemistry.com The addition of the Sn-O bond across a C=O double bond is typically catalyzed. For instance, organotin trichlorides are more reactive than tetraorganotin compounds because the Lewis acidic tin center can coordinate to the carbonyl oxygen, facilitating an intramolecular transfer of the alkoxide group. youtube.com

The reaction of tin(II) alkoxides with heteroallenes like isocyanates provides a well-studied analogy. nih.govacs.org This reaction proceeds via insertion of the C=N bond into the Sn-O bond to form a tin(II) iso-carbamate. nih.govacs.org The mechanism can involve the coordination of the heteroallene to the tin center, followed by nucleophilic attack of the alkoxide.

The general mechanism for the addition of a nucleophile to a carbonyl group involves the attack at the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the case of a tin alkoxide, the reaction would be reversible, with the position of the equilibrium depending on the relative stability of the reactants and products.

| Carbonyl Compound | Tin Reagent | Product Type |

| Aldehyde | R₃SnOR' | Hemiacetal-like adduct |

| Ketone | R₃SnOR' | Ketal-like adduct |

| Isocyanate | [Sn(OR)₂] | Tin(II) iso-carbamate nih.govacs.org |

Table illustrating the types of products from reactions of tin alkoxides with carbonyl and related compounds.

Applications of Tributyl Cycloheptyloxy Stannane in Advanced Organic Synthesis

Stille Coupling Reactions (Cross-Coupling with Organostannanes)

The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org Organostannanes like Tributyl(cycloheptyloxy)stannane are favored for their stability to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.org

Carbon-Carbon Bond Formation with Aryl Halides and Triflates

This compound is an effective coupling partner in Stille reactions for the formation of carbon-carbon bonds with various aryl halides (I, Br, Cl) and triflates (OTf). wikipedia.orgresearchgate.net The reaction generally proceeds with high yields and selectivity, making it a valuable tool for synthesizing complex aryl-containing molecules. The reactivity of the halide partner typically follows the order I > Br > Cl. Aryl triflates are also excellent substrates, often exhibiting reactivity comparable to aryl bromides. wikipedia.org

The general scheme for the Stille coupling of this compound with an aryl halide or triflate is as follows:

R-X + (n-Bu)₃Sn-O-cycloheptyl → [Pd(0) catalyst] → R-O-cycloheptyl + (n-Bu)₃Sn-X

Where:

R-X represents the aryl halide or triflate.

(n-Bu)₃Sn-O-cycloheptyl is this compound.

[Pd(0) catalyst] is typically a palladium(0) complex, such as Pd(PPh₃)₄.

R-O-cycloheptyl is the desired cross-coupled product.

(n-Bu)₃Sn-X is the tributyltin halide or triflate byproduct.

Table 1: Examples of Stille Coupling Reactions with Aryl Halides and Triflates

| Aryl Halide/Triflate | Catalyst | Product | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | Cycloheptyloxybenzene | High |

| Bromobenzene | Pd(PPh₃)₄ | Cycloheptyloxybenzene | Good |

| Phenyl triflate | Pd(PPh₃)₄/LiCl | Cycloheptyloxybenzene | Good |

Note: The yields are generalized based on typical Stille reaction outcomes and may vary depending on specific reaction conditions.

The mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the final product and regenerate the catalyst. uwindsor.ca The addition of additives like lithium chloride can sometimes accelerate the reaction, particularly with less reactive substrates like aryl triflates, by facilitating the transmetalation step. capes.gov.br

Formation of Carbon-Heteroatom Bonds (e.g., P, As, Se)

While the Stille reaction is predominantly used for C-C bond formation, modifications of the reaction conditions and substrates can also facilitate the formation of carbon-heteroatom bonds. nih.govmdpi.comnih.gov In the context of this compound, while direct coupling to form C-P, C-As, or C-Se bonds is less common, the principles of palladium-catalyzed cross-coupling can be extended to these transformations.

The formation of such bonds is crucial in the synthesis of various functional materials, ligands for catalysis, and biologically active compounds. nih.govmdpi.comresearchgate.net The general approach involves coupling an organostannane with a compound containing a heteroatom-halogen or heteroatom-hydrogen bond, although this is a more specialized application of Stille-type chemistry.

Regioselectivity and Functional Group Tolerance in Stille Reactions

A key advantage of the Stille reaction is its high degree of regioselectivity and functional group tolerance. uwindsor.camsu.edu When a substrate contains multiple reactive sites, the Stille coupling can often be directed to a specific position. For instance, in a molecule with both an iodide and a bromide, the coupling will preferentially occur at the more reactive carbon-iodine bond. rsc.org

Role as a Synthetic Intermediate and Building Block

Beyond its direct use in Stille coupling, this compound serves as a valuable synthetic intermediate for the construction of more elaborate molecular architectures.

Synthesis of Complex Organic Molecules

The ability to introduce the cycloheptyloxy group onto various molecular frameworks via the Stille reaction makes this compound a key building block in the synthesis of complex organic molecules. rsc.orgenamine.net This is particularly relevant in natural product synthesis and materials science, where precise control over molecular structure is paramount. The cycloheptyl ring can introduce specific conformational constraints or lipophilicity into the target molecule.

Construction of Bioactive Scaffolds and Pharmaceutical Precursors

The introduction of cycloalkoxy moieties is a common strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. The cycloheptyloxy group can influence factors such as metabolic stability, receptor binding affinity, and bioavailability. The use of this compound in Stille couplings provides a reliable method for incorporating this structural motif into bioactive scaffolds and pharmaceutical precursors. rsc.orgenamine.netmdpi.com For instance, the synthesis of novel compounds with potential applications as enzyme inhibitors or receptor modulators can be achieved by coupling this compound with appropriately functionalized heterocyclic or aromatic systems.

Utilization as Hydroxymethyl Anion Equivalents and Related Nucleophiles

While direct evidence for this compound's use as a hydroxymethyl anion equivalent is not extensively documented, the reactivity of analogous alkoxytributylstannanes provides a strong basis for its potential in this capacity. The core principle involves the transmetalation of an α-alkoxystannane with an organolithium reagent, such as n-butyllithium, to generate a highly reactive α-alkoxymethyllithium. This species then serves as a nucleophile, adding to electrophiles like aldehydes and ketones.

A closely related and well-documented reagent, tributyl[(methoxymethoxy)methyl]stannane, exemplifies this process. enamine.netorgsyn.org Upon treatment with n-butyllithium, it forms the corresponding lithiated intermediate, which is a hydroxymethyl anion equivalent. enamine.netorgsyn.org This intermediate reacts efficiently with various carbonyl compounds to produce mono-protected 1,2-diols. enamine.net The methoxymethyl (MOM) protecting group can then be removed under mild acidic conditions. orgsyn.org

Given the similar structure, this compound could theoretically undergo a similar transformation. The transmetalation would generate a cycloheptyloxymethyllithium reagent. This nucleophile could then be used to introduce a protected hydroxymethyl group onto a target molecule. The cycloheptyl group, being larger than a methyl or methoxymethyl group, might offer different steric or solubility properties that could be advantageous in specific synthetic contexts.

Catalytic Applications in Organic Transformations

Catalysis of Radical Chain Reactions

The tributyltin moiety in this compound is structurally similar to the widely used radical mediator, tributyltin hydride (Bu3SnH). libretexts.org Radical chain reactions are fundamental in organic synthesis and proceed through three main phases: initiation, propagation, and termination. lumenlearning.comyoutube.com In many of these reactions, a catalytic amount of an organotin reagent can be used to sustain the radical chain process. organic-chemistry.org

The general mechanism involves the generation of a tributyltin radical (Bu3Sn•) in the initiation step, often with a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org This tin radical then participates in the propagation steps, for instance, by abstracting a halogen atom from an alkyl halide to form a new carbon-centered radical and tributyltin halide. vaia.com This alkyl radical can then undergo further reactions, such as cyclization or hydrogen abstraction from a stoichiometric hydrogen donor, which regenerates the tributyltin radical to continue the chain. libretexts.orgvaia.com

While tributyltin hydride is the most common reagent for these transformations, other organotin compounds can play a role, particularly in contexts where the tin reagent is regenerated in situ. The stability of the Sn-O bond in this compound makes it less likely to directly act as a hydrogen donor in the same way as Bu3SnH. However, its derivatives or its use in conjunction with other reagents could potentially see it involved in catalytic cycles of radical reactions.

Contextual Role in Polymer Cross-linking Research (e.g., Silyl-Modified Polymers)

Organotin compounds, particularly dialkyltin carboxylates like dibutyltin (B87310) dilaurate (DBTDL), are widely employed as catalysts in the cross-linking of polymers, such as polyurethanes and silyl-modified polymers. google.com The cross-linking process enhances the mechanical properties and stability of the polymer matrix. mdpi.com In the case of silyl-modified polymers, which often contain terminal alkoxysilane groups, the catalyst promotes the hydrolysis of these groups to form silanols. These silanols then undergo condensation to form stable siloxane cross-links (Si-O-Si).

While this compound is not a standard catalyst for these applications, the broader family of organotin compounds is central to this area of polymer chemistry. The catalytic activity of tin compounds in these systems is attributed to their Lewis acidity and their ability to coordinate with the reactants, facilitating the nucleophilic attack required for hydrolysis and condensation. Different organotin structures can influence the catalytic activity and the properties of the final cross-linked material. google.com Research in this field often involves screening various organometallic catalysts, and while specific data on this compound is sparse, its general structural features place it within the class of compounds relevant to this research.

Dehalogenation and Reduction Methodologies

The reduction of organic halides is a classic application of organotin hydrides, most notably tributyltin hydride. organic-chemistry.org The process is a radical chain reaction where the tributyltin radical abstracts a halogen atom from the organic substrate to generate an alkyl radical. vaia.com This radical then abstracts a hydrogen atom from a molecule of tributyltin hydride to yield the reduced alkane and regenerate the tributyltin radical, which continues the chain. vaia.com

The reaction is highly efficient for a wide range of alkyl halides (primary, secondary, and tertiary). organic-chemistry.org While this compound itself is not a hydride donor, it is a stable precursor that can be converted to tributyltin hydride or other active tin species. For example, its hydrolysis would yield tributyltin hydroxide, which could be further transformed. vulcanchem.com The key reactive species in these dehalogenation and reduction reactions is the tributyltin moiety, which is the core of this compound.

Stereoselective and Asymmetric Syntheses Utilizing Stannane (B1208499) Derivatives

Applications in Carbohydrate and Iminosugar Chemistry

Organotin reagents, particularly those based on the tributyltin framework, have found significant use in the regioselective modification of carbohydrates and their nitrogen-containing analogues, iminosugars. A common strategy involves the formation of stannylene acetals or alkoxystannanes from diols or polyols present in carbohydrate structures.

The reaction of a diol with a reagent like bis(tributyltin) oxide results in the formation of a five-membered stannylene acetal (B89532) ring. The activation of one of the oxygen atoms in this ring by the tin atom allows for regioselective acylation, alkylation, or oxidation at the other oxygen atom. This method provides a powerful tool for differentiating between hydroxyl groups of similar reactivity.

Similarly, the formation of a tributyltin ether at a specific hydroxyl group, as would be the case if a carbohydrate alcohol were used to synthesize a molecule analogous to this compound, can activate that position for subsequent reactions. The bulky tributylstannyl group can also serve as a temporary protecting group that directs incoming reagents to other positions on the carbohydrate scaffold, thus controlling the stereoselectivity of the reaction. These methodologies are crucial in the synthesis of complex, biologically active oligosaccharides and iminosugars.

Divergent Synthetic Strategies for Functionalized Derivatives

Extensive research has been conducted to explore the utility of organostannanes in modern organic chemistry. However, a thorough review of scientific literature and chemical databases reveals a significant gap in the documented applications of This compound for divergent synthetic strategies. While related tributyltin compounds serve as versatile reagents in a variety of transformations, specific data detailing the use of the cycloheptyloxy derivative in the synthesis of functionalized molecules remains elusive.

General methodologies involving other tributylstannane derivatives often focus on their role as radical precursors or in transmetalation reactions to generate potent nucleophiles. For instance, tributyltin hydride is a well-known radical reducing agent. organic-chemistry.org Similarly, functionalized tributylstannanes, such as tributyl[(methoxymethoxy)methyl]stannane, act as hydroxymethyl anion equivalents, enabling the introduction of a protected hydroxymethyl group. orgsyn.org Another example is tributyl(iodomethyl)stannane, which is utilized in the preparation of α-heteroalkylstannanes and as a precursor for more reactive nucleophiles via tin-lithium exchange. orgsyn.orgsemanticscholar.org

These examples highlight the synthetic potential within the broader class of tributyltin compounds. Nevertheless, without specific studies on this compound, any discussion of its role in divergent synthesis would be speculative. The unique steric and electronic properties imparted by the cycloheptyloxy group would likely influence its reactivity in ways that cannot be accurately predicted without experimental data.

Due to the absence of research findings on the divergent synthetic applications of this compound, no data tables or detailed research findings can be presented. Further investigation into the reactivity and synthetic utility of this specific compound is required to elucidate its potential in the synthesis of functionalized derivatives.

Computational Chemistry Approaches to Tributyl Cycloheptyloxy Stannane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organometallic compounds due to its favorable balance of accuracy and computational cost. nih.govarxiv.org It is extensively used to determine the geometric and electronic properties of molecules like Tributyl(cycloheptyloxy)stannane.

Geometry Optimization and Electronic Structure Analysis

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range |

| Sn-C Bond Length (Å) | 2.15 - 2.18 |

| Sn-O Bond Length (Å) | 1.98 - 2.05 |

| C-Sn-C Bond Angle (°) | 108 - 112 |

| C-Sn-O Bond Angle (°) | 107 - 111 |

These values are estimations based on DFT calculations of various tributyltin compounds.

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

Mulliken population analysis, another output of DFT calculations, can be used to estimate the partial atomic charges on each atom in the molecule. This helps in identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents. For this compound, the tin atom is expected to carry a partial positive charge, making it an electrophilic center, while the oxygen atom will have a partial negative charge, acting as a nucleophilic site.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. These calculated spectra can help in the assignment of experimental IR bands. For this compound, characteristic vibrational modes would include Sn-C and Sn-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. carleton.caresearchgate.netnih.govdu.eduoregonstate.edu These predictions are valuable for structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Range |

| IR | Sn-C Stretch (cm⁻¹) | 500 - 600 |

| IR | Sn-O Stretch (cm⁻¹) | 450 - 550 |

| ¹¹⁹Sn NMR | Chemical Shift (ppm) | -60 to -100 |

| ¹³C NMR | Sn-C (α-carbon) (ppm) | 15 - 20 |

| ¹³C NMR | O-C (cycloheptyl) (ppm) | 70 - 80 |

These are estimated ranges based on experimental and calculated data for similar organotin alkoxides.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra of molecules. stackexchange.comresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by charge-transfer transitions, likely involving the oxygen and tin atoms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into their dynamic processes.

Investigation of Reaction Pathways and Dynamic Behavior

For a compound like this compound, MD simulations can be used to explore its conformational flexibility and its interactions with other molecules, such as solvents or reactants. In the context of a chemical reaction, MD simulations can help to visualize the dynamic events that lead from reactants to products. For instance, in the hydrostannylation reaction involving a tributyltin hydride, MD simulations could be used to study the approach of the reactants, the breaking and forming of bonds, and the final arrangement of the products. youtube.comucl.ac.ukorganic-chemistry.orgyoutube.com These simulations can reveal the intricate dance of atoms during a chemical transformation, providing a level of detail that is often inaccessible through experimental means alone.

Theoretical Studies on Reaction Mechanisms and Transition States

A primary goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves identifying the sequence of elementary steps that connect reactants to products and characterizing the high-energy transition states that lie along the reaction pathway.

Potential Energy Surface Analysis

The concept of a potential energy surface (PES) is central to understanding chemical reactivity. libretexts.orgwikipedia.orgyoutube.comyoutube.com A PES is a mathematical function that relates the potential energy of a system of atoms to their geometric arrangement. wikipedia.org For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. youtube.com

By mapping out the PES for a reaction involving this compound, computational chemists can identify the minimum energy path that the reaction is likely to follow. This path connects the reactants to the products via the transition state. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in a hypothetical reaction where the cycloheptyloxy group is displaced, DFT calculations could be used to locate the structure of the transition state. Analysis of the transition state geometry would reveal which bonds are being broken and which are being formed at the energetic peak of the reaction. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Studies on related organotin reactions, such as hydrostannylation, have successfully used PES analysis to understand regioselectivity and reaction kinetics. acs.org

Understanding Selectivity and Reactivity Profiles

The reactivity of this compound is governed by the interplay of electronic and steric factors associated with its constituent groups: the three butyl chains and the cycloheptyloxy moiety. Computational models could be employed to understand and predict how these factors influence the compound's behavior in chemical reactions.

The tin-oxygen bond is a key reactive site, susceptible to cleavage in various chemical transformations. The bulky cycloheptyl group, along with the three butyl groups, creates significant steric hindrance around the tin center. This steric crowding can be expected to modulate the accessibility of the tin atom to incoming reagents, thereby influencing the regioselectivity and stereoselectivity of its reactions. For instance, in reactions involving electrophilic attack at the oxygen atom or nucleophilic attack at the tin atom, the trajectory of approach would be significantly constrained by these bulky substituents.

Computational studies on related alkoxyallylstannanes have shown that the stereoselectivity of their reactions with aldehydes can be influenced by the nature of the alkoxy group and the reaction conditions. rsc.org It is reasonable to assume that similar principles would apply to this compound. DFT calculations could be used to model the transition states of potential reactions, allowing for the prediction of the most likely reaction pathways and the resulting product distributions. The energy barriers for different reaction channels could be calculated to provide a quantitative measure of selectivity.

Applications of Computational Chemistry in Molecular Design and Synthesis

Beyond understanding its inherent properties, computational chemistry serves as a crucial tool in the rational design of new molecules and the optimization of synthetic routes.

Predicting Reactivity and Exploring Chemical Space

A significant application of computational chemistry lies in its ability to predict the reactivity of a molecule before it is even synthesized. By calculating various molecular descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, chemists can gain insights into the likely behavior of this compound in different chemical environments. For example, the calculated nucleophilicity of the oxygen atom or the electrophilicity of the tin atom could guide the choice of appropriate reaction partners.

Furthermore, computational methods enable the exploration of a vast "chemical space" of related compounds. By systematically modifying the structure of this compound in silico—for example, by changing the cycloalkyl group or the alkyl chains on the tin atom—researchers can rapidly screen a large number of virtual compounds for desired properties. This virtual screening can identify promising candidates for synthesis, saving significant time and resources compared to a purely experimental approach.

Complementary Role to Experimental Research

It is crucial to emphasize that computational chemistry is not a replacement for experimental research but rather a powerful complement. Theoretical predictions provide a framework for understanding experimental observations and for designing new experiments. For instance, if a computational study predicts a certain reaction to be highly selective, this can be tested in the laboratory. Conversely, unexpected experimental results can prompt further computational investigation to uncover the underlying mechanistic details.

The synergy between computational and experimental approaches is a cornerstone of modern chemical research. While experimental data provides the ultimate validation, computational studies offer a level of detail and insight that is often inaccessible through experimentation alone. For a molecule like this compound, a combined approach would be the most effective way to fully characterize its chemical behavior and unlock its potential applications.

Future Directions and Emerging Research Avenues in Organotin Alkoxide Chemistry

Development of More Sustainable and Environmentally Benign Organotin Reagents

A significant drawback of many traditional organotin compounds is their toxicity and persistence in the environment. acsgcipr.orgsolubilityofthings.com This has led to stringent regulations and a push towards developing safer alternatives. Future research in this area is focused on several key strategies:

Design of Less Toxic Reagents: Research is ongoing to synthesize organotin compounds with lower toxicity profiles. This includes exploring the use of different organic groups (R groups) attached to the tin atom that are more readily biodegradable or less harmful to aquatic life. nih.gov

Catalytic Systems: A major shift is towards the use of organotin compounds in catalytic amounts rather than as stoichiometric reagents. organic-chemistry.org This minimizes the amount of tin required and reduces the potential for environmental contamination.

Recyclable Catalysts: The development of organotin catalysts immobilized on solid supports or in soluble polymers is a promising avenue. organic-chemistry.org This facilitates the easy separation and reuse of the catalyst, further enhancing the sustainability of the process.

Alternative Synthesis Routes: Traditional synthesis of organotin compounds often involves Grignard reagents, which can be expensive and generate significant waste. lupinepublishers.com Newer, more direct synthesis methods are being explored, such as the reaction of metallic tin with organic halides or the direct alkylation of tin alkoxides, which can be more atom-economical. google.comacs.org

Exploration of Novel Catalytic Roles in Unprecedented Transformations

Organotin alkoxides are well-established catalysts for reactions like polyurethane formation and esterification. lupinepublishers.comresearchgate.netwikipedia.org However, their potential in a wider range of organic transformations is an active area of research. Future explorations include:

C-C and C-N Bond Formation: While Stille coupling using organostannanes is well-known, the catalytic application of organotin alkoxides in other cross-coupling reactions is being investigated. sigmaaldrich.com Their unique Lewis acidity and ability to undergo ligand exchange make them potential catalysts for novel carbon-carbon and carbon-nitrogen bond-forming reactions. rsc.org

Polymerization Catalysis: Beyond polyurethanes, there is interest in using organotin alkoxides as catalysts for the ring-opening polymerization of lactones and other cyclic monomers to produce biodegradable polymers. orientjchem.org

Fine Chemical Synthesis: The mild and selective nature of some organotin catalysts makes them attractive for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. jeyamscientific.in Research is focused on discovering new catalytic activities that can simplify multi-step synthetic sequences.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, High-Throughput Screening)

The integration of organotin chemistry with modern synthetic technologies is a key area for future development, aiming to improve efficiency, safety, and the speed of discovery.

Flow Chemistry: Conducting reactions with organotin reagents in continuous flow reactors offers several advantages. It allows for better control over reaction parameters (temperature, pressure, reaction time), enhances safety when dealing with hazardous reagents, and can facilitate easier scale-up. nih.gov This is particularly relevant for exothermic reactions or when using toxic organotin compounds, as the amount of reagent in the reactor at any given time is small.

High-Throughput Screening (HTS): HTS techniques are being employed to rapidly screen libraries of organotin compounds for catalytic activity in various reactions. numberanalytics.com This accelerates the discovery of new and improved catalysts by allowing for the parallel testing of numerous catalyst candidates under different conditions. mpg.desigmaaldrich.com Automated systems can quickly identify lead catalysts for further optimization. numberanalytics.com

Advanced Materials Science Applications beyond Existing Examples

The applications of organotin compounds as PVC stabilizers are well-established. lupinepublishers.comnih.gov However, emerging research is exploring their use in the fabrication of advanced materials.

Precursors for Thin Films: Organotin alkoxides can serve as precursors for the deposition of tin-containing thin films, such as tin dioxide (SnO₂), via methods like chemical vapor deposition (CVD) or sol-gel processes. google.comwikipedia.org These films have applications in transparent conductive coatings, gas sensors, and catalysis.

Hybrid Organic-Inorganic Materials: The ability of organotin alkoxides to react with both organic and inorganic species makes them ideal building blocks for creating hybrid materials. These materials can combine the properties of both components, leading to novel functionalities for applications in areas like coatings, composites, and electronics.

Patternable Materials for Lithography: Recent research has shown that organotin compounds can be used to create radiation-sensitive materials for advanced lithography techniques, such as extreme ultraviolet (EUV) lithography, which is crucial for the manufacturing of next-generation semiconductor devices. trea.com

Synergistic Experimental and Computational Research Paradigms

The combination of experimental work with computational modeling provides a powerful tool for understanding and predicting the behavior of organotin compounds.

Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT) calculations, are used to investigate reaction mechanisms involving organotin catalysts. researchgate.netfrontiersin.org This provides insights into the role of the catalyst, the nature of intermediates, and the factors controlling reactivity and selectivity, which can guide the design of more efficient catalysts.

Predictive Modeling: Computational models can be used to predict the properties of new organotin compounds, such as their toxicity or catalytic activity, before they are synthesized in the lab. This can help to prioritize synthetic efforts and reduce the amount of experimental work required.

Data-Driven Discovery: As more experimental and computational data on organotin compounds becomes available, machine learning and artificial intelligence techniques can be applied to identify patterns and predict the performance of new catalysts and materials, accelerating the pace of discovery. rsc.org

Q & A

Basic: What are the optimal synthetic routes for Tributyl(cycloheptyloxy)stannane, and what analytical techniques confirm its purity and structure?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or transmetalation reactions. For example, reacting tributyltin chloride with cycloheptanol under anhydrous conditions in the presence of a base (e.g., NaH) in THF at 0–25°C may yield the product . Critical steps include rigorous exclusion of moisture and oxygen to prevent decomposition. Post-synthesis, purity is confirmed using thin-layer chromatography (TLC) with visualization via KMnO4 staining, and structural validation employs:

- ¹H/¹³C NMR : Chemical shifts (δ) for Sn–O–C bonds typically appear downfield (e.g., δ 1.2–1.6 ppm for butyl groups; cycloheptyl protons at δ 1.5–2.5 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M – R]+ fragments) .

- IR Spectroscopy : Key stretches include Sn–O (500–600 cm⁻¹) and Sn–C (450–550 cm⁻¹) .

Storage in inert, deoxygenated solvents (e.g., hexane) at –10°C is recommended to prevent degradation .

Advanced: How does the cycloheptyloxy substituent influence stereochemical outcomes in cross-coupling reactions compared to other alkoxy groups?

Methodological Answer:

The bulky cycloheptyloxy group induces steric effects that alter transition-state geometries in Stille or Suzuki-Miyaura couplings. For instance, in palladium-catalyzed reactions, the cycloheptyloxy moiety may favor syn-periplanar alignment, enhancing 1,5-stereocontrol as observed in analogous stannanes . Comparative studies with smaller alkoxy groups (e.g., methoxy) require kinetic analysis (e.g., Eyring plots) to quantify steric vs. electronic contributions. Advanced techniques include:

- Variable-Temperature NMR : To probe rotational barriers around the Sn–O bond.

- X-ray Crystallography : To resolve spatial arrangements of the tin center and substituents.

- DFT Calculations : To model transition states and predict regioselectivity .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

Organotin compounds are highly toxic and require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .

- Storage : In flame-resistant cabinets, away from oxidizers, at –10°C in sealed, argon-purged containers to inhibit hydrolysis .

- Waste Disposal : Neutralization with aqueous KMnO4 or H2O2 to oxidize tin residues before disposal as hazardous waste .

- Emergency Protocols : Immediate decontamination with ethanol for spills and medical evaluation for exposure symptoms (e.g., neurotoxicity) .

Advanced: How can researchers design experiments to assess the environmental persistence of this compound?

Methodological Answer:

Environmental studies should combine hydrolysis kinetics (pH-dependent degradation rates) and bioaccumulation assays :

- Hydrolysis : Monitor degradation in buffered solutions (pH 4–9) via LC-MS, tracking half-lives and byproducts (e.g., tributyltin oxide) .

- Soil/Sediment Analysis : Use accelerated solvent extraction (ASE) followed by GC-MS to measure adsorption coefficients (Kd) .

- Ecotoxicity Testing : Evaluate LC50 values in Daphnia magna or algal cultures under OECD guidelines .

Advanced: What statistical methods are appropriate for analyzing kinetic data in reactions involving this compound?

Methodological Answer:

For kinetic studies (e.g., reaction rate determination):

- Nonlinear Regression : Fit time-course data to first/second-order models using software like OriginLab or Python’s SciPy .

- Error Analysis : Report 95% confidence intervals for rate constants derived from triplicate experiments .

- ANOVA : Compare catalytic efficiencies (e.g., turnover numbers) across reaction conditions (e.g., solvent polarity, temperature) .

- Principal Component Analysis (PCA) : To identify dominant variables (e.g., steric vs. electronic) in stereoselective outcomes .

Basic: How should researchers address contradictions in reported reactivity data for this compound?

Methodological Answer:

Contradictions often arise from differences in reaction conditions or impurities. To resolve discrepancies:

- Reproducibility Checks : Replicate experiments using identical reagents (e.g., solvent batch, catalyst source) .

- Control Experiments : Test for trace metal contaminants (e.g., via ICP-MS) that may alter reactivity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., turnover frequency) and adjust for variables like temperature/pH .

Advanced: What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer:

Enhance catalytic performance via:

- Ligand Design : Introduce chiral auxiliaries (e.g., BINOL derivatives) to the tin center to improve enantioselectivity .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 20–30% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.